(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide
Description
The compound "(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide" features a conjugated enamide backbone with three critical structural elements:
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S2/c21-15(16-9-10-18(24-16)17-7-4-12-23-17)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-12,15,21H,13H2,(H,20,22)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWALLOHFMARBJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide is an organic compound notable for its unique structural features, which include a bithiophene moiety and an amide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.5 g/mol. The compound's structure allows for various interactions with biological targets, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 2097939-92-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through π–π stacking interactions and hydrogen bonding facilitated by the bithiophene and hydroxyethyl groups. These interactions can modulate various cellular pathways, making it a candidate for further pharmacological studies.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with bithiophene moieties have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies on related compounds demonstrate selective inhibition of mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .
- Anticonvulsant Properties : Some derivatives of bithiophene compounds have demonstrated anticonvulsant activity in preclinical models, suggesting that this compound may possess similar effects .
Case Studies
- Anticancer Efficacy : A study focusing on bithiophene derivatives revealed that certain compounds exhibited IC50 values in the low nanomolar range against mutant EGFR, indicating potent anticancer activity. For example, derivatives showed selectivity ratios favoring mutant over wild-type EGFR by significant margins .
- Pharmacokinetic Studies : Preliminary studies on related compounds have suggested favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Analogs and Their Bioactivity
Key Findings
Role of Bithiophene Moieties :
- Bithiophene derivatives (e.g., Compound 14 in ) exhibit significant anti-inflammatory activity by suppressing nitrite production in macrophages. The extended π-system may facilitate interactions with inflammatory mediators like NF-κB or TNF-α .
- In contrast, simpler phenyl or anilide derivatives (e.g., compounds) rely on halogenated or lipophilic substituents (e.g., Cl, Br, CF₃) for enhanced activity, achieving NF-κB inhibition at 2 µM .
Impact of Hydroxyethyl/Hydroxypropyl Groups :
- Hydroxyethyl or hydroxypropyl substituents (e.g., and ) improve solubility and enable hydrogen bonding with biological targets. However, their anti-inflammatory efficacy depends on complementary substituents (e.g., bithiophene or methoxyphenyl groups) .
Electronic and Steric Effects :
- Bulky, lipophilic groups (e.g., bithiophene) enhance membrane permeability and stabilize ligand-receptor interactions. For example, halogenated anilides in showed higher potency than cinnamic acid due to increased lipophilicity .
- The hydroxyethyl-bithiophene combination in the target compound may balance lipophilicity and polarity, optimizing bioavailability and target engagement.
Q & A
Basic: What are the key synthetic routes for (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide?
The synthesis typically involves multi-step reactions, including:
- Bithiophene Core Formation : Suzuki-Miyaura coupling between bromothiophene and thiophene boronic acid derivatives under palladium catalysis .
- Hydroxyethyl Functionalization : Nucleophilic substitution or hydroxylation of a pre-functionalized ethyl group .
- Amide Coupling : Condensation of the bithiophene-hydroxyethyl intermediate with (2E)-3-phenylprop-2-enoyl chloride using coupling agents like EDC/HOBt .
Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side reactions, such as undesired stereoisomer formation or thiophene oxidation .
Advanced: How can researchers resolve low yields in the final amide coupling step?
Low yields often stem from steric hindrance or competing side reactions. Methodological strategies include:
- Catalyst Screening : Testing alternative coupling agents (e.g., DCC, HATU) to improve efficiency .
- Solvent Optimization : Using polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility and stabilize intermediates .
- Temperature Control : Lowering reaction temperatures to suppress hydrolysis of the activated carbonyl intermediate .
- Purification Techniques : Employing gradient HPLC or silica gel chromatography to isolate the (2E)-isomer from potential (2Z)-contaminants .
Basic: What spectroscopic and crystallographic methods confirm the (2E) configuration and purity?
- NMR Spectroscopy : The (2E)-configuration is confirmed by coupling constants () between the α- and β-protons of the enamide moiety .
- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves stereochemistry and validates intramolecular interactions, such as hydrogen bonding between the hydroxyethyl group and the amide carbonyl .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities from incomplete coupling or oxidation .
Advanced: How do π-π stacking interactions influence the compound’s electronic properties?
The bithiophene moiety enables π-π stacking, which enhances charge transport in organic electronics. Key considerations:
- Crystallographic Analysis : SHELXL-refined structures reveal intermolecular stacking distances (~3.5–4.0 Å), correlating with conductivity measurements in thin-film devices .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and bandgap tuning potential .
- Contradictions : Discrepancies in reported conductivity may arise from polymorphism or solvent-dependent crystallization .
Basic: What biological assays are suitable for evaluating this compound’s activity?
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like enzymes or receptors .
- Cellular Assays : In vitro models (e.g., RAW 264.7 macrophages) assess anti-inflammatory activity via nitrite inhibition, as seen in structurally related bithiophenes .
- Dose-Response Analysis : IC50 values determine potency, with controls for cytotoxicity (e.g., MTT assays) .
Advanced: How can researchers address discrepancies in reported bioactivity data?
Contradictions may arise from:
- Stereochemical Purity : Ensure enantiomeric excess via chiral HPLC, as impurities can mask or exaggerate activity .
- Assay Variability : Standardize protocols (e.g., LPS concentration in anti-inflammatory assays) across labs .
- Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects versus off-target interactions .
Basic: What computational tools predict the compound’s reactivity and stability?
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the enamide group) under physiological conditions .
- QSPR Models : Relate substituent effects (e.g., methoxy vs. chloro groups) to stability and solubility .
Advanced: How can the hydroxyethyl group’s hydrogen-bonding capacity be exploited in drug design?
- Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to map hydrogen-bond networks using SHELXL-refined structures .
- SAR Studies : Synthesize analogs with modified hydroxyethyl groups (e.g., methoxyethyl) to assess binding affinity changes .
Basic: What are the compound’s solubility and formulation challenges?
- Solubility : Poor aqueous solubility due to hydrophobic bithiophene and phenyl groups. Use co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability .
- Stability : Susceptible to photooxidation; store under inert gas (N2/Ar) and opaque conditions .
Advanced: What strategies improve charge transport in organic electronic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
